molecular formula C22H22Cl2N2O6S B15189264 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate CAS No. 83337-92-2

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate

Cat. No.: B15189264
CAS No.: 83337-92-2
M. Wt: 513.4 g/mol
InChI Key: NBYUMZMVFDKDDM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the phenylthioethyloxy group: This can be done through a Williamson ether synthesis, where an alkoxide reacts with a halide.

    Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthioethyloxy group.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Dihydroimidazole derivatives.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antifungal agents.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate involves its interaction with specific molecular targets:

    Molecular targets: Enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

    Pathways involved: Inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately cell death in fungi.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another imidazole derivative with antifungal properties.

    Clotrimazole: A widely used antifungal agent.

    Miconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate is unique due to its specific chemical structure, which may confer distinct biological activities and pharmacokinetic properties compared to other imidazole derivatives.

Properties

CAS No.

83337-92-2

Molecular Formula

C22H22Cl2N2O6S

Molecular Weight

513.4 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-phenylsulfanylethoxy)propan-2-ol;oxalic acid

InChI

InChI=1S/C20H20Cl2N2O2S.C2H2O4/c21-16-6-7-18(19(22)12-16)20(25,13-24-9-8-23-15-24)14-26-10-11-27-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9,12,15,25H,10-11,13-14H2;(H,3,4)(H,5,6)

InChI Key

NBYUMZMVFDKDDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

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